molecular formula C9H8Cl2N2O B109775 Dcebio CAS No. 60563-36-2

Dcebio

Cat. No.: B109775
CAS No.: 60563-36-2
M. Wt: 231.08 g/mol
InChI Key: LKHRMULASXZCLG-UHFFFAOYSA-N
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Description

DCEBIO, also known as 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a derivative of 1-ethyl-1,3-dihydro-2H-benzimidazol-2-one. It is a potent activator of chloride secretion in T84 colonic cells. This compound stimulates chloride secretion via the activation of intermediate conductance calcium-activated potassium channels (hIK1) and an apical membrane chloride conductance .

Mechanism of Action

Target of Action

Dcebio, a derivative of 1-EBIO, is an extremely potent activator of Cl- secretion in T84 colonic cells . The primary targets of this compound are the hIK1 K+ channels and an apical membrane Cl- conductance . These targets play a crucial role in the secretion of Cl- in cells .

Mode of Action

This compound stimulates Cl- secretion via the activation of hIK1 K+ channels and the activation of an apical membrane Cl- conductance . This interaction with its targets leads to an increase in the secretion of Cl-, which is essential for various cellular functions .

Biochemical Pathways

This compound affects the IKCa channel/mitoROS/Akt/mTOR pathway . The activation of this pathway by this compound leads to an increase in muscle mass . This pathway plays a crucial role in muscle development and could potentially be used for the treatment of muscle wasting diseases .

Pharmacokinetics

It’s known that this compound is a potent activator of cl- secretion in cells , suggesting that it can be absorbed and distributed in the body to exert its effects

Result of Action

The activation of this compound results in an increase in muscle mass by activating the IKCa channel/mitoROS/Akt/mTOR pathway . In an in vitro myotube inflammatory atrophy experiment, this compound attenuated the reduction of myotube diameter induced by endotoxin . This suggests that this compound could potentially be used in the treatment of muscle wasting diseases .

Action Environment

It’s known that this compound’s effects are observed when applied in the early stage of myogenic differentiation This suggests that the timing of application could be a crucial factor in this compound’s efficacy

Biochemical Analysis

Biochemical Properties

Dcebio plays a significant role in biochemical reactions, particularly in the activation of hIK1 K+ channels and the stimulation of Cl- secretion . It interacts with these biomolecules, leading to the activation of an apical membrane Cl- conductance .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, in T84 colonic cells, this compound stimulates Cl- secretion via the activation of hIK1 K+ channels . In C2C12 skeletal muscle cells, this compound has been reported to increase myotube diameter via the Akt/mammalian target of rapamycin pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It activates hIK1 K+ channels and stimulates Cl- secretion via the activation of an apical membrane Cl- conductance . In skeletal muscle cells, this compound opens IKCa channels distributed in mitochondria, leading to an increase in myotube mass .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it’s known that this compound stimulates a concentration-dependent, sustained increase in short-circuit current (Isc) in the mouse jejunum .

Metabolic Pathways

This compound is involved in metabolic pathways related to Cl- secretion. It activates hIK1 K+ channels, stimulating Cl- secretion via the activation of an apical membrane Cl- conductance

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly documented in the available literature. Its activation of hIK1 K+ channels suggests it may interact with these channels during its transport and distribution .

Subcellular Localization

Given its interaction with hIK1 K+ channels and its role in Cl- secretion, it may be localized to areas where these channels are present

Preparation Methods

Synthetic Routes and Reaction Conditions: DCEBIO is synthesized through a series of chemical reactions starting from 1-ethyl-1,3-dihydro-2H-benzimidazol-2-one. The synthesis involves chlorination at the 5 and 6 positions of the benzimidazole ring. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Types of Reactions:

    Reduction: Reduction reactions of this compound are also not extensively studied.

    Substitution: this compound can participate in substitution reactions, particularly at the chlorine positions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DCEBIO has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high potency in activating chloride secretion and its specific action on hIK1 potassium channels and CFTR chloride channels. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

5,6-dichloro-3-ethyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c1-2-13-8-4-6(11)5(10)3-7(8)12-9(13)14/h3-4H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHRMULASXZCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349653
Record name 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60563-36-2
Record name 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60563-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DCEBIO
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of DCEBIO?

A1: this compound primarily acts as an opener of small conductance Ca2+-activated K+ channels (SKCa) and intermediate conductance Ca2+-activated K+ channels (IKCa). [, , , , , , , , , , , ]

Q2: How does this compound affect cellular function through its interaction with SKCa and IKCa channels?

A2: By opening these channels, this compound enhances K+ efflux, leading to membrane hyperpolarization and subsequent modulation of cellular excitability and Ca2+ signaling. [, , , , , , , , , , , ] This effect has been observed in various cell types, including neurons, muscle cells, and epithelial cells.

Q3: Does this compound interact with other ion channels?

A3: While this compound exhibits selectivity for SKCa and IKCa channels, research suggests it may also inhibit L-type Ca2+ channels at higher concentrations. [, ]

Q4: Can you elaborate on the downstream effects of this compound-mediated K+ channel activation?

A4: this compound's activation of SKCa and IKCa channels leads to a cascade of downstream effects, including:

  • Enhanced Cl- secretion: In epithelial cells lining the airways and intestines, this compound promotes Cl- secretion, potentially aiding in mucociliary clearance. [, , , ]
  • Modulation of muscle function: In skeletal muscle cells, this compound promotes myogenic differentiation and hypertrophy. [, , ]
  • Regulation of neuronal excitability: In neurons, this compound modulates neuronal excitability, influencing processes like fear extinction memory and potentially offering therapeutic benefits for epilepsy. [, ]
  • Regulation of vascular tone: In vascular smooth muscle cells, this compound contributes to vasodilation, influencing blood pressure regulation. [, ]

Q5: What structural features of this compound are crucial for its activity?

A5: The ethyl and hydrogen groups at the 1 and 3 nitrogen positions of the benzimidazolone core are essential for activity. [] Furthermore, substitutions at the 5 and 6 positions, particularly with chlorine atoms as in this compound, enhance potency compared to the parent compound 1-EBIO. []

Q6: What in vitro models have been used to study this compound's effects?

A6: Researchers have employed various in vitro models, including:

  • Cell lines: Human bronchial epithelial cells (HBEs), C2C12 skeletal muscle cells, human glioma cells, human pancreatic duct cells (Capan-1), and rat mast cells. [, , , , , , , ]
  • Isolated tissues: Mouse jejunum, rat middle cerebral artery, and guinea pig distal colon. [, , ]

Q7: What are some key findings from in vivo studies using this compound?

A7: In vivo studies have demonstrated:

  • Enhanced glucose tolerance: In mice, this compound administration improves glucose tolerance, suggesting a potential role in diabetes management. []
  • Attenuation of allergic responses: In rats, oral administration of Lactobacillus rhamnosus JB-1, which modulates KCa3.1 channels, inhibits mast cell degranulation and reduces allergic responses. []
  • Influence on blood pressure: this compound affects blood pressure regulation, likely through its actions on vascular smooth muscle cells. [, ]

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